BSc2118
Description
Overview of Research Significance and Context for BSc2118
The research significance of this compound lies in its potential as a novel therapeutic agent for conditions where proteasome inhibition offers a therapeutic benefit. Studies have explored its activity in models of cerebral ischemia and various cancers, including multiple myeloma and melanoma oup.comresearchgate.netresearchgate.netcapes.gov.brnih.govnih.gov. Its ability to inhibit the proteasome, particularly the chymotrypsin-like activity, leads to the accumulation of ubiquitinated proteins, triggering downstream effects such as cell cycle arrest and apoptosis in cancer cells researchgate.netnih.govscience.gov. In the context of cerebral ischemia, this compound has shown neuroprotective effects mediated, at least in part, through the accumulation of Hypoxia-Inducible Factor 1 Alpha (HIF1A) and the promotion of angioneurogenesis mdpi.comoup.comcapes.gov.brnih.govoup.comresearchgate.net. The exploration of this compound contributes to the broader understanding of proteasome function in disease and the development of targeted therapies.
Historical Context of Related Compound Discoveries and Their Research Impact on this compound's Development
The development of this compound is situated within the historical context of proteasome inhibitor research, which gained momentum with the discovery and clinical success of compounds like bortezomib (B1684674). Bortezomib, a reversible proteasome inhibitor, was the first to be approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma science.govoup.com. Its introduction significantly improved patient outcomes researchgate.netnih.gov. However, the clinical use of bortezomib is often limited by dose-limiting adverse events and the development of acquired drug resistance mdpi.comresearchgate.netnih.govoup.com. These limitations highlighted the urgent need for new proteasome inhibitors with improved efficacy, reduced toxicity, and the ability to overcome resistance mechanisms mdpi.comnih.govoup.com. The search for such next-generation inhibitors directly influenced the research and development of compounds like this compound, which was developed with the aim of providing a potentially better-tolerated alternative oup.com. Early studies characterized this compound as an irreversible proteasome inhibitor with significant anti-myeloma activity and a potentially broader therapeutic range compared to bortezomib researchgate.netnih.govoup.com.
Current Research Landscape and Identified Gaps Pertaining to this compound
The current research landscape for this compound focuses on further elucidating its mechanisms of action and exploring its therapeutic potential in various disease models. Research continues to investigate its effects on proteasome activity, its influence on key cellular pathways like the HIF-1 pathway in ischemia, and its impact on tumor growth and metastasis oup.comresearchgate.netresearchgate.netcapes.gov.brnih.govnih.govnih.govresearchgate.net. Fluorescently labeled derivatives of this compound are utilized for visualizing its distribution and monitoring proteasome inhibition in cells and animal tissues, aiding in pharmacokinetic and pharmacodynamic studies nih.govresearchgate.netnih.govremedypublications.com.
Despite the promising findings, several research gaps remain. A comprehensive understanding of all the molecular targets and downstream effects of this compound is still evolving. While its activity against bortezomib-resistant cells has been noted, the precise mechanisms underlying this effect warrant further investigation researchgate.netnih.gov. The full spectrum of its efficacy across different cancer types and stages, as well as in various models of cerebral ischemia, requires continued exploration. Furthermore, detailed comparative studies with other emerging proteasome inhibitors are needed to position this compound effectively within the therapeutic landscape. The long-term effects and potential for acquired resistance to this compound in different disease contexts are also areas requiring further research. The intricate interplay between proteasome inhibition by this compound and other cellular processes, such as autophagy, also represents a key area for future study nih.gov.
Scope and Objectives of Academic Inquiry into this compound
The primary scope of academic inquiry into this compound is to thoroughly characterize its biochemical and biological activities and evaluate its potential as a therapeutic agent. Key objectives include:
To determine the precise inhibitory profile of this compound against different components of the proteasome complex and other relevant proteases.
To investigate the detailed molecular mechanisms by which this compound exerts its effects in various disease models, including the specific pathways and protein targets involved.
To assess the efficacy of this compound in preclinical models of diseases such as cerebral ischemia, multiple myeloma, and melanoma, both as a monotherapy and in combination with other agents.
To understand the pharmacokinetic and pharmacodynamic properties of this compound, including its absorption, distribution, metabolism, and excretion, and how these properties relate to its efficacy and potential for off-target effects.
To identify potential biomarkers that can predict response to this compound treatment or indicate the development of resistance.
To explore strategies to enhance the delivery and specificity of this compound to target tissues or cells.
To compare the efficacy and mechanistic profile of this compound with existing proteasome inhibitors to highlight its unique advantages and potential applications.
Academic inquiry into this compound aims to build a robust scientific foundation for understanding this compound, paving the way for potential future translational studies.
Detailed Research Findings
Research has demonstrated the efficacy of this compound in several preclinical models. In a mouse model of transient focal cerebral ischemia, intrastriatal injection of this compound 12 hours post-stroke induced long-term neuroprotection, reduced functional impairment, stabilized the blood-brain barrier by decreasing MMP9 activity, and enhanced angioneurogenesis for up to 3 months oup.comcapes.gov.br. These protective effects were found to be mediated through HIF1A accumulation oup.comcapes.gov.brnih.gov.
In the context of multiple myeloma, this compound has shown potent anti-tumor activity. In vitro studies demonstrated that this compound inhibited the chymotrypsin-like proteasome activity, leading to the accumulation of ubiquitinated proteins, induction of G2/M phase arrest, and apoptosis via activation of the apoptotic signaling cascade, associated with up-regulation of p53 and p21 researchgate.netnih.gov. Importantly, this compound was active against multiple myeloma cells that had acquired resistance to bortezomib researchgate.netnih.gov. In a human multiple myeloma xenograft mouse model, this compound exhibited higher anti-tumor efficacy compared to bortezomib researchgate.netnih.gov.
Studies in a mouse melanoma model also indicated significant local anti-tumor effects of this compound researchgate.netnih.gov. This compound inhibited the proliferation of various tumor cell lines with potency comparable to bortezomib researchgate.netnih.gov.
The use of fluorescently modified this compound (this compound-FL) has allowed for the visualization of its distribution in mouse tissues, showing a correlation between the distribution pattern and the inhibition of proteasomal activity researchgate.netnih.govremedypublications.com.
Data Tables
Based on the research findings, a summary of comparative effects between this compound and bortezomib in specific preclinical models can be presented.
| Feature | This compound | Bortezomib | Source(s) |
| Mechanism | Irreversible proteasome inhibitor (primarily chymotrypsin-like) researchgate.netnih.gov | Reversible proteasome inhibitor science.govoup.com | science.govresearchgate.netnih.govoup.com |
| Activity in Bortezomib-Resistant MM Cells | Active researchgate.netnih.gov | Resistance observed researchgate.netnih.gov | researchgate.netnih.gov |
| Anti-tumor Efficacy (MM mouse model) | Higher efficacy observed researchgate.netnih.gov | Efficacy observed, but potentially lower than this compound in models researchgate.netnih.gov | researchgate.netnih.gov |
| Safety/Tolerability (Preclinical) | Described as potentially low-toxic, broader safety dose range researchgate.netresearchgate.netnih.govnih.gov | Associated with severe side effects in clinical use mdpi.comresearchgate.netnih.govoup.com | mdpi.comresearchgate.netresearchgate.netnih.govnih.govoup.com |
| Neuroprotection in Cerebral Ischemia | Induces long-term neuroprotection, reduces infarct volume oup.comcapes.gov.brnih.gov | Showed neuroprotection in animal models mdpi.com | mdpi.comoup.comcapes.gov.brnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C28H43N3O7 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
tert-butyl (3S)-4-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C28H43N3O7/c1-18(2)13-21(16-32)29-25(34)23(15-24(33)38-28(5,6)7)30-26(35)22(14-19(3)4)31-27(36)37-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,13-15,17H2,1-7H3,(H,29,34)(H,30,35)(H,31,36)/t21-,22-,23-/m0/s1 |
InChI Key |
IWBUYMFIYWDGMJ-VABKMULXSA-N |
SMILES |
CC(C)CC(C=O)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
LXL |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BSc2118; BSc-2118; BSc 2118. |
Origin of Product |
United States |
Theoretical Frameworks and Computational Approaches in Bsc2118 Research
Theoretical Models for Understanding BSc2118's Molecular Interactions
Understanding how this compound interacts with its biological target, primarily the β5 subunit of the proteasome, is crucial for rational design and optimization. researchgate.netnih.gov Theoretical models provide insights into the forces and mechanisms governing these interactions at an atomic level.
Quantum Mechanical Perspectives on this compound
Quantum mechanics provides a fundamental description of the electronic structure and properties of molecules. universiteitleiden.nlnusmods.com While specific detailed quantum mechanical studies solely focused on this compound were not extensively found in the search results, quantum mechanical calculations are foundational to understanding the electronic distribution, reactivity, and interaction energies of molecules. These principles underpin more complex computational methods used in drug design. For instance, understanding the electronic parameters, such as those described by Hammett's σ, which have been used in SAR studies related to this compound analogs, has roots in quantum mechanical concepts. researchgate.net Quantum mechanics can be applied to calculate properties like partial charges, electrostatic potentials, and frontier molecular orbitals of this compound, which are critical for understanding its interactions with the active site of the proteasome. rsc.org
Molecular Dynamics Simulations and this compound-Ligand Systems
Molecular dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system, providing a dynamic view of interactions. ucsf.eduscm.combnl.gov MD simulations have been applied to systems involving this compound and its target. One study mentions molecular dynamics simulations being performed on a system involving the original this compound ligand with a leucyl residue. amazonaws.com MD simulations can provide insights into the conformational flexibility of this compound and the proteasome active site, the stability of the protein-ligand complex, and the binding pathway. By simulating the movement of atoms over time, MD can help to understand how the P1 residue size variation in this compound affects inhibitory strength and substrate conversion, as observed experimentally and studied computationally. researchgate.netnih.gov While specific detailed findings from MD simulations of this compound were not extensively detailed, such simulations are generally used to refine binding poses predicted by docking, calculate binding free energies, and explore the dynamic nature of protein-ligand interactions. readthedocs.iogardp.orgrsc.orgfrontiersin.org
Computational Chemistry Methodologies Applied to this compound
A range of computational chemistry methodologies has been applied in the study and design of compounds related to this compound, particularly in the context of proteasome inhibition.
De Novo Design Strategies for this compound Analogs
De novo design is a computational approach used to design novel molecular structures with desired properties, often by assembling fragments within a binding site or based on ligand properties. gardp.orgdrugdiscoverynews.comnih.govnih.govbakerlab.org While direct evidence of de novo design specifically yielding this compound was not found, the concept of de novo design has been applied in the broader field of proteasome inhibitor development and rational ligand design. researchgate.nettu-darmstadt.de This involves computationally generating molecular structures that are predicted to fit into the proteasome's active site, taking into account the known structural information of the target. gardp.orgdrugdiscoverynews.com The aim is to create novel scaffolds or modify existing ones, like the this compound structure, to improve binding affinity, selectivity, or other theoretical properties. researchgate.net
Structure-Activity Relationship (SAR) Studies for this compound (focused on theoretical aspects of interaction, not experimental outcomes)
Structure-Activity Relationship (SAR) studies aim to correlate structural features of compounds with their biological activity. gardp.org In the context of computational chemistry applied to this compound, SAR studies focus on the theoretical aspects of how modifications to the this compound structure are predicted to influence its interactions with the proteasome. Based on crystallographic knowledge, a SAR-based approach using in silico molecular modeling was developed for rational ligand design related to this compound. researchgate.net This involved using electronic parameters, such as Hammett's σ, to understand how substitutions on the ligand theoretically affect its interaction with the target. researchgate.net The variation of P1-residue size in this compound has been studied to understand its theoretical impact on inhibitory strength and substrate conversion, providing insights into the molecular recognition process based on the substitution pattern of the bound ligand. researchgate.netnih.gov These theoretical SAR studies help to guide the design of analogs by predicting the likely impact of structural changes on binding interactions before experimental synthesis and testing.
Ligand-Based and Structure-Based Approaches in this compound Modeling
Both ligand-based and structure-based computational approaches are relevant to studying compounds like this compound.
Ligand-Based Approaches: These methods rely on the knowledge of existing active and inactive ligands to infer the structural and chemical features important for activity, without requiring the 3D structure of the target. gardp.orgbiosolveit.dejubilantbiosys.comnih.gov Techniques such as pharmacophore modeling, which identifies the essential features of a ligand required for binding, and QSAR (Quantitative Structure-Activity Relationship) modeling, which builds mathematical models correlating chemical descriptors with activity, fall under this category. jubilantbiosys.comnih.gov While specific ligand-based models solely for this compound were not detailed, these methods could be applied to a series of this compound analogs to identify key molecular features theoretically responsible for their potency and selectivity. jubilantbiosys.com
Structure-Based Approaches: These methods utilize the 3D structure of the biological target (the proteasome in the case of this compound) to design or identify potential ligands. gardp.orgfrontiersin.orgdrugdiscoverynews.comresearchgate.netarxiv.orgstructure-based-drug-design-summit.com Techniques include molecular docking, which predicts the binding pose and affinity of a ligand within the active site, and structure-based virtual screening, which computationally screens large libraries of compounds. gardp.orgfrontiersin.orgdrugdiscoverynews.comresearchgate.net The availability of crystal structures of the proteasome, including complexes with inhibitors, provides a basis for applying structure-based methods to understand this compound binding and design improved inhibitors. researchgate.nettum.de Computational studies have used crystallographic knowledge to develop structure-activity relationship approaches for rational ligand design. researchgate.net Molecular docking calculations have been used to support the significance of interactions. nih.gov The crystal structure of the proteasome core particle in complex with this compound has revealed details about its binding mode, informing theoretical models of its interaction. tum.de
Cheminformatics and Data Mining in this compound Research
Cheminformatics and data mining play crucial roles in modern drug discovery and chemical research, enabling the analysis of large datasets to identify patterns, predict properties, and understand interactions of chemical compounds buffalo.eduunimelb.edu.au. These fields encompass a variety of computational techniques for handling, analyzing, and applying chemical information buffalo.eduunimelb.edu.au. While the broad areas of "Bioinformatics & Cheminformatics" are noted in the context of patents involving proteasome inhibitors, including this compound google.comgoogle.com, detailed accounts of specific cheminformatics or data mining studies applied directly to the compound this compound are not extensively described within the provided search results. The available information primarily characterizes this compound as a novel proteasome inhibitor studied for its biological effects researchgate.netorcid.orgmonash.edudoi.org.
Synthetic Methodologies and Reaction Pathways for Bsc2118
Strategies for the De Novo Synthesis of BSc2118
De novo synthesis of this compound involves constructing the molecule from simpler starting materials, typically amino acid derivatives. The peptide nature of this compound lends itself well to established peptide coupling methodologies.
Retrosynthetic analysis of this compound, given its structure as tert-butyl (S)-3-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(((S)-4-methyl-1-oxopentan-2-yl)amino)-4-oxobutanoate, would logically involve disconnecting the amide bonds. This would lead back to the constituent amino acid or amino alcohol building blocks: a leucine (B10760876) derivative with a benzyloxycarbonyl (Z) protecting group at the N-terminus, an aspartic acid derivative with a tert-butyl ester on the beta-carboxyl group, and a leucinol-derived aldehyde at the C-terminus. The structure suggests the components are Z-Leucine, Aspartic acid tert-butyl ester, and Leucinal. The synthesis would proceed in the forward direction by coupling these units sequentially.
The reported synthesis of this compound utilizes the standard Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy. nih.govctdbase.org This involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. A key challenge in the synthesis of this compound lies in the introduction and handling of the C-terminal aldehyde functionality derived from leucinol. The aldehyde is a reactive functional group that requires careful consideration during synthesis and purification to prevent unwanted side reactions. The synthesis of analogues of this compound has explored replacing this aldehyde group, highlighting its significance and potential synthetic challenges. google.comnih.gov Research indicates that this aldehyde functionality is crucial for the compound's biological activity as a 20S proteasome inhibitor. nih.gov
Stereoselective Synthesis Approaches for this compound
Stereoselectivity is inherent in the synthesis of this compound due to the presence of multiple chiral centers, specifically at the alpha-carbons of the amino acid residues and in the leucinol-derived aldehyde portion. The desired stereochemistry is (S) at these centers, as indicated in the IUPAC name.
In the reported Fmoc solid-phase synthesis of this compound, the use of preloaded chiral resin, such as H-L-Leucinol-2-Cl-Trt resin, serves as a chiral handle or auxiliary. nih.gov This solid support already incorporates the desired stereochemistry of the C-terminal leucinol-derived portion, dictating the stereochemical outcome at this position. The use of enantiomerically pure Fmoc-protected L-amino acids for the leucine and aspartic acid residues ensures the correct (S) configuration at these positions during the peptide coupling steps. Standard peptide coupling reagents are used to form the amide bonds, and the stereochemistry at the alpha-carbons is controlled by the chirality of the activated amino acid derivatives.
The synthesis of this compound as the specific (S,S,S) stereoisomer relies on the use of enantiomerically pure starting materials (L-amino acid derivatives and L-leucinol incorporated into the resin). While the primary synthesis reported is stereospecific due to the chiral building blocks, asymmetric transformations could theoretically be explored for the synthesis of different stereoisomers or for alternative synthetic routes. However, the available literature focuses on the synthesis of the biologically active (S,S,S) form using chiral precursors.
Green Chemistry Principles in this compound Production
Information specifically detailing the application of green chemistry principles to the synthesis of this compound is not extensively available in the consulted literature. However, general synthetic approaches for peptide derivatives like this compound, combined with the established principles of green chemistry, allow for a discussion of potential strategies to enhance the sustainability of its production.
This compound is a peptide inhibitor synthesized using methods such as the Fmoc strategy on an automated peptide synthesizer. researchgate.net The Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) is a common methodology for constructing peptide chains. While effective, traditional peptide synthesis can involve the use of hazardous solvents, generate significant waste, and require multiple steps.
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov The Twelve Principles of Green Chemistry provide a framework for achieving this goal, focusing on aspects such as waste prevention, atom economy, less hazardous chemical syntheses, safer solvents and auxiliaries, energy efficiency, and the use of catalysts. yale.eduepa.govsigmaaldrich.com
Applying these principles to the synthesis of peptide derivatives like this compound could involve several strategies:
Safer Solvents: Replacing traditional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents could reduce the environmental impact associated with large-scale synthesis. yale.edusigmaaldrich.commdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste generation. yale.eduepa.govsigmaaldrich.com Evaluating and optimizing the atom economy of each coupling step in the Fmoc synthesis is crucial. monash.edu
Energy Efficiency: Reducing reaction temperatures and pressures, or utilizing energy-efficient methods like microwave irradiation or mechanochemistry where applicable, can lower the energy footprint of the synthesis. yale.edusigmaaldrich.commdpi.comnih.gov
Catalysis: Employing catalytic reagents that are highly selective can minimize the need for stoichiometric reagents and reduce waste. yale.eduepa.govsigmaaldrich.com Research into greener catalysts for peptide coupling reactions is an active area.
Reduced Derivatives: Minimizing or avoiding the use of temporary protecting groups, which require additional reagents and generate waste, aligns with green chemistry principles. yale.eduepa.govsigmaaldrich.com
While specific data on the "greenness" of this compound production using metrics like Process Mass Intensity (PMI) were not found, the general principles of green chemistry offer a roadmap for developing more sustainable synthetic methodologies for such complex organic molecules. acsgcipr.org Implementing these principles requires careful evaluation and optimization of each step in the synthesis pathway to reduce environmental impact and improve efficiency.
Mechanistic Investigations of Bsc2118 S Interactions at the Molecular Level
Elucidation of Molecular Binding Mechanisms Involving BSc2118
This compound primarily targets the 20S proteasome, the catalytic core of the proteasomal degradation pathway. nih.govresearchgate.netwikipedia.orgidrblab.net Specifically, it has been shown to inhibit the chymotrypsin-like (CT-L) activity associated with the β5 subunit (PSMB5) of the 20S proteasome. nih.govresearchgate.netwikipedia.orgidrblab.net The binding interaction between this compound and the proteasome is central to its mechanism of action, leading to the accumulation of polyubiquitinated proteins within the cell. nih.govresearchgate.net
The nature of the binding interaction, particularly its reversibility, has been a subject of investigation, with some studies suggesting irreversible binding to 20S proteasomes, while others indicate reversible binding. wikipedia.org Understanding the precise molecular details of how this compound interacts with the β5 subunit, including the specific residues involved and the forces driving the interaction, is critical for a complete mechanistic picture.
Receptor-BSc2118 Interactions: Kinetic and Thermodynamic Aspects (theoretical/modeling focus)
Based on the available scientific literature, the primary molecular target identified for this compound is the proteasome, which functions as a multi-catalytic protease complex rather than a classical receptor (such as a G protein-coupled receptor or a receptor tyrosine kinase) that typically mediates signal transduction initiated by extracellular ligands. While the proteasome does bind ligands (its substrates and inhibitors like this compound), the term "receptor-BSc2118 interactions" in the context of classical receptor pharmacology is not directly supported by the current research on this compound.
However, if this compound were to interact with classical receptors, theoretical and modeling approaches would be indispensable for characterizing the kinetic and thermodynamic aspects of such interactions. Kinetic studies would focus on the rates of association (kon) and dissociation (koff) between this compound and the receptor. These parameters define the residence time of the ligand on the receptor, which is increasingly recognized as a crucial determinant of drug efficacy and duration of action, potentially more so than binding affinity alone. Modeling techniques such as molecular dynamics (MD) simulations, Markov State Models (MSMs), and enhanced sampling methods could be employed to simulate the binding and unbinding events, providing insights into the transition states and energy barriers involved.
Thermodynamic aspects would encompass the study of the binding affinity (Kd or Ki), which is related to the free energy change (ΔG) of the binding process. This can be further dissected into enthalpy (ΔH) and entropy (ΔS) contributions, providing information about the driving forces of binding, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. Computational methods like free energy calculations (e.g., molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) or molecular mechanics/Generalized Born surface area (MM/GBSA)), isothermal titration calorimetry (ITC) simulations, and differential scanning calorimetry (DSC) simulations could be used to theoretically determine or complement experimental thermodynamic data. The interplay between kinetic and thermodynamic parameters is crucial, as a favorable binding affinity can result from different combinations of association and dissociation rates.
Enzyme-BSc2118 Interactions: Inhibition and Activation Kinetics (theoretical/modeling focus)
This compound functions as an enzyme inhibitor, specifically targeting the proteasome. neobioscience.comscholaris.canih.govresearchgate.netwikipedia.orgidrblab.net Its interaction with the 20S proteasome, particularly the β5 catalytic subunit, leads to the inhibition of protein degradation. nih.govresearchgate.netwikipedia.orgidrblab.net
Studies have provided quantitative data on the inhibitory potency of this compound. For instance, IC50 values, representing the concentration of this compound required to inhibit 50% of cell viability, have been reported for various cancer cell lines. Additionally, the kinetics of isolated 20S proteasome inhibition have been investigated, showing immediate inhibition with functional completeness at specific concentrations.
The following table summarizes some reported kinetic data:
| Target/Cell Line | Assay Type | Metric | Value | Reference |
| Isolated 20S proteasome activity | Kinetics of inhibition | Inhibition | Functionally complete at 500 nM | |
| OPM-2 (MM cell line) | MTT cell viability | IC50 | 52 nM (48 hrs) | |
| U266 (MM cell line) | MTT cell viability | IC50 | 65 nM (48 hrs) | |
| RPMI-S (MM cell line) | MTT cell viability | IC50 | 287 nM (48 hrs) | |
| HBL-2 (MCL cell line) | MTT cell viability | IC50 | 82 nM (48 hrs) | |
| JeKo-1 (MCL cell line) | MTT cell viability | IC50 | 130 nM (48 hrs) | |
| Granta-519 (MCL cell line) | MTT cell viability | IC50 | 262 nM (48 hrs) |
Theoretical and modeling approaches are crucial for a deeper understanding of this compound's enzyme inhibition kinetics. Standard enzyme kinetics models, such as Michaelis-Menten kinetics and its extensions for inhibited reactions, can be used to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and calculate inhibition constants (Ki). For inhibitors with slow binding or dissociation rates, time-dependent kinetic models are necessary to accurately describe the interaction.
Computational modeling, including molecular docking and MD simulations, can provide structural insights into how this compound binds to the active site of the β5 subunit, predicting binding poses and estimating binding free energies. neobioscience.com These theoretical methods can complement experimental kinetic studies by offering a molecular-level explanation for the observed inhibition patterns and potency. Modeling can also help explore the possibility of enzyme activation under certain conditions, although this compound is primarily characterized as an inhibitor.
Conformational Dynamics of this compound in Biological Environments (theoretical/modeling focus)
The conformational dynamics of a small molecule like this compound in biological environments, such as the cellular cytoplasm or within the binding pocket of the proteasome, can significantly influence its interaction kinetics and thermodynamics. While specific experimental or theoretical studies detailing the conformational dynamics of this compound were not found in the search results, general theoretical and modeling approaches are applicable to investigate this aspect.
Molecular dynamics (MD) simulations are a primary tool for studying the conformational landscape and flexibility of small molecules in explicit solvent or within protein binding sites over time. These simulations can reveal preferred conformations, transitions between different conformers, and how the biological environment influences these dynamics. Techniques like conformational analysis and free energy calculations based on MD trajectories can quantify the stability of different conformers.
Understanding the conformational dynamics of this compound is important because the molecule must adopt a specific conformation(s) to bind effectively to its target site on the proteasome. The flexibility of this compound, given its chemical structure neobioscience.comscholaris.ca, suggests it can exist in multiple conformations, and its interaction with the proteasome is likely mediated by a subset of these conformers that are energetically favorable for binding. Theoretical modeling can help elucidate these bioactive conformations and the dynamic process of conformational selection or induction upon binding.
Allosteric Modulation by this compound: Theoretical and Mechanistic Hypotheses
Allosteric modulation refers to the regulation of a protein's activity by the binding of a molecule to a site topographically distinct from the orthosteric (active or primary ligand binding) site. This binding induces a conformational change in the protein that alters the affinity or efficacy of the orthosteric ligand or affects the protein's catalytic activity.
Based on the available literature, this compound is primarily described as a direct inhibitor that binds to the catalytic β5 subunit of the 20S proteasome, suggesting an interaction at or near the active site responsible for chymotrypsin-like activity. nih.govresearchgate.netwikipedia.orgidrblab.net There is no direct experimental evidence in the provided search results to suggest that this compound acts as an allosteric modulator of the proteasome or any other protein target by binding to a distant regulatory site.
In the broader context of signal transduction pathways influenced by proteasome inhibition, it is also theoretically possible that this compound could indirectly modulate the activity of other proteins involved in these pathways through allosteric mechanisms, although this would be a downstream effect of its primary action on the proteasome rather than direct allosteric binding of this compound to those proteins.
Signal Transduction Pathways Influenced by this compound (mechanistic principles, not specific effects)
This compound's primary mechanism of action as a proteasome inhibitor leads to significant downstream effects on various cellular processes, particularly those regulated by targeted protein degradation. The proteasomal system plays a critical role in the regulation of numerous signal transduction pathways by controlling the intracellular levels of key signaling molecules, including transcription factors, kinases, and regulatory proteins.
The inhibition of the proteasome by this compound results in the accumulation of proteins that are normally ubiquitinated and targeted for degradation. nih.govresearchgate.net This accumulation can lead to altered activity or localization of these proteins, thereby influencing signal transduction cascades. Two pathways notably influenced by this compound are the NF-κB and HIF pathways. nih.gov
The mechanistic principles by which proteasome inhibition impacts signal transduction include:
Stabilization of regulatory proteins: Proteins that are normally short-lived due to rapid proteasomal degradation can become stabilized and accumulate upon this compound treatment. This increased protein level can lead to prolonged or enhanced signaling through pathways in which these proteins are involved. For example, the transcription factor HIF1A is typically degraded under normoxic conditions by the proteasome after hydroxylation. Inhibition of the proteasome by this compound can lead to HIF1A accumulation, even under conditions where it would normally be degraded, thereby influencing HIF-dependent gene expression.
Prevention of activation/degradation of pathway components: In some pathways, the activation or inactivation of a key component involves ubiquitination and subsequent proteasomal processing. For instance, NF-κB activation is tightly regulated by the degradation of its inhibitor, IκB, via the proteasome. Proteasome inhibition by this compound can prevent IκB degradation, thereby inhibiting NF-κB activation. nih.gov Conversely, the degradation of certain inhibitory proteins might be blocked, leading to sustained inhibition of a pathway.
Accumulation of misfolded or damaged proteins: While not a direct signaling mechanism, the accumulation of misfolded or damaged proteins due to proteasome inhibition can induce cellular stress responses, such as the unfolded protein response (UPR). These stress responses involve their own signaling pathways that can interact with and modify other cellular signaling cascades.
Thus, this compound influences signal transduction pathways primarily by disrupting the delicate balance of protein synthesis and degradation maintained by the proteasome, leading to altered levels and activity of key signaling molecules.
Advanced Analytical Techniques in Bsc2118 Structural Elucidation and Interaction Studies Methodology Focus
Spectroscopic Methodologies for BSc2118 Structural Confirmation
Spectroscopic methods are fundamental in determining the structural identity and characteristics of small molecules. They provide detailed information about the atomic connectivity, functional groups, and spatial arrangement of atoms within a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound: Methodological Advancements
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique widely used for the detailed structural elucidation of organic molecules. It provides information about the number and type of atoms in a molecule, as well as their connectivity and spatial relationships. In the context of this compound and related compounds, NMR spectroscopy, including both ¹H and ¹³C NMR, has been employed for characterization and confirmation of synthesized products. core.ac.ukmdpi.comtu-darmstadt.de
Methodological advancements in NMR, such as higher field strengths and the development of various multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), allow for more complex structures to be analyzed with greater precision. While specific detailed NMR data for this compound itself were not extensively provided in the search results, studies on related compounds mention the use of Bruker spectrometers at different frequencies (300 MHz and 500 MHz for ¹H NMR, 75 MHz and 125 MHz for ¹³C NMR) and reporting chemical shifts in parts per million (ppm) downfield from Me₄Si. core.ac.ukmdpi.comtu-darmstadt.de The analysis of chemical shifts, signal multiplicities, and coupling constants from NMR spectra is crucial for confirming the proposed structure of this compound and identifying any structural isomers or impurities.
Mass Spectrometry (MS) Applications in this compound Analysis
Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its fragmentation pattern, which can aid in structural confirmation and the identification of unknown substances. MS provides a highly sensitive method for detecting and identifying molecules based on their mass-to-charge ratio (m/z). pharmaknowledgeforum.comscribd.comyoutube.comyoutube.comyoutube.com
In the analysis of this compound and related compounds, MS techniques are valuable for confirming the molecular formula and verifying the purity of synthesized material. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition. pharmaknowledgeforum.com Fragmentation patterns obtained from tandem MS (MS/MS) experiments can offer detailed structural information by breaking the molecule into smaller, characteristic ions. youtube.comthermofisher.com While specific MS data for this compound was not detailed, MALDI-TOF MS has been used in the analysis of purified compounds, including polymer-therapeutic peptide isomers, in studies mentioning BSc-2118, indicating its utility in characterizing molecules in this research area. google.com MS is also a key technique for the identification and analysis of metabolites. youtube.com
X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Complexes
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structures of molecules, particularly biological macromolecules and their complexes with small molecules like this compound.
X-ray Crystallography involves obtaining a crystal of the molecule or complex and then diffracting X-rays through it to produce a pattern that can be used to computationally reconstruct the electron density map and thus the atomic coordinates of the structure. youtube.comnih.govlibretexts.orgwikipedia.org This technique is invaluable for obtaining high-resolution structures of protein targets and their complexes with inhibitors, revealing the precise binding mode and interactions. While direct crystallographic data for this compound bound to its target was not found in the provided snippets, X-ray crystallography is mentioned in the context of research by a scientist who has published on this compound, suggesting its potential application in studying this compound-target interactions. researchgate.net
Cryo-Electron Microscopy (Cryo-EM) has emerged as a crucial technique for determining the structures of large macromolecular complexes, especially those that are difficult to crystallize. embo.orgrsb.org.ukthermofisher.comcsic.esesrf.fr In Cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structure. Electron beams are then passed through the frozen sample, and the resulting images are processed computationally to reconstruct a 3D map of the structure, often at near-atomic resolution. embo.orgrsb.org.ukthermofisher.comesrf.fr For a compound like this compound, which is a proteasome inhibitor core.ac.ukmdpi.comresearchgate.netresearchgate.netuc.pt, Cryo-EM would be particularly useful for studying its interaction with the large 20S proteasome complex, providing insights into how this compound binds and inhibits this multi-subunit machine.
Chromatographic Separations of this compound and its Theoretical Metabolites (methodology focus)
Chromatography encompasses a range of techniques used to separate components within a mixture, crucial for the purification of synthesized compounds and the analysis of complex biological samples containing metabolites. Various chromatographic methods have been applied in studies related to this compound.
Column chromatography has been used for the separation of reaction mixtures, including the challenging separation of diastereoisomers during the synthesis of compounds related to this compound. core.ac.uk High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a standard technique for analyzing the purity of compounds and separating components based on their differing affinities for a stationary phase. mdpi.comgoogle.comgoogle.comnih.gov HPLC has been used for purity analysis of compounds in studies involving this compound. mdpi.comnih.gov Ion exchange chromatography is another method mentioned for separating polymer-therapeutic peptide isomers, which could be relevant if this compound is studied in conjugated forms. google.comgoogle.com
For the analysis of theoretical metabolites of this compound, chromatographic techniques, often coupled with mass spectrometry (LC-MS or GC-MS), are indispensable. These methods allow for the separation of the parent compound from its various metabolic products in biological matrices. By comparing chromatographic profiles and mass spectra of samples containing this compound with those from biological systems exposed to this compound, researchers can identify and quantify potential metabolites, providing crucial information for understanding the compound's fate in biological systems.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for this compound Binding Kinetics (methodology focus)
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques used to study molecular interactions, providing quantitative data on binding kinetics, affinity, and thermodynamics.
Surface Plasmon Resonance (SPR) measures the change in refractive index near a sensor surface when a molecule (analyte) binds to an immobilized binding partner (ligand). harvard.eduyoutube.commalvernpanalytical.comwikipedia.orgbruker.comyoutube.commosbri.eu This allows for real-time monitoring of binding events and the determination of kinetic parameters such as association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. bruker.comresearchgate.net SPR is widely used in drug discovery to characterize the binding of small molecules to their protein targets. bruker.comresearchgate.netbmglabtech.comfrontiersin.org Given that this compound is a proteasome inhibitor, SPR would be a suitable technique to study its binding to the proteasome or individual proteasome subunits, providing valuable data on the speed and strength of the interaction. While not explicitly named as SPR, binding studies involving this compound have been indicated in research, suggesting the use of such techniques. string-db.org
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a molecular binding event. harvard.edumalvernpanalytical.comstevensonlab.comtainstruments.comresearchgate.net By titrating a solution of one binding partner into a solution of the other, ITC can determine the binding affinity (K_A or K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction in a single experiment. harvard.edumalvernpanalytical.comstevensonlab.comtainstruments.com This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction. stevensonlab.comtainstruments.com For this compound, ITC could be used to complement SPR data by providing thermodynamic details of its binding to its target, helping to understand the nature of the interaction (e.g., driven by enthalpy or entropy). Specific ITC data for this compound was not found in the provided search results.
High-Throughput Screening Methodologies for this compound Ligand Discovery
High-Throughput Screening (HTS) is a process that allows for the rapid testing of large libraries of chemical compounds against a specific biological target or phenotype to identify potential hits or lead compounds. bmglabtech.comevotec.comsigmaaldrich.comwikipedia.org HTS is a cornerstone of modern drug discovery and can be applied to identify new compounds that interact with the target of this compound or to discover novel compounds with similar activity.
The HTS process typically involves miniaturized assays, automated liquid handling systems, robotics, and sensitive detection methods to screen thousands to millions of compounds in a short period. bmglabtech.comevotec.comwikipedia.org For this compound, HTS could be used in several ways:
Target-based screening: An assay measuring the activity of the proteasome (the known target of this compound) could be developed and used to screen compound libraries for new inhibitors.
Phenotypic screening: Assays measuring cellular responses affected by proteasome inhibition (e.g., cell viability, accumulation of ubiquitinated proteins) could be used to identify compounds that induce similar effects to this compound. core.ac.ukresearchgate.net
The utilization of an in vivo reporter for high throughput in studies related to this compound research suggests that HTS methodologies are relevant in this field, potentially for identifying compounds with desired biological activity. mdpi.comdntb.gov.ua HTS generates large datasets that require sophisticated data analysis to identify confirmed hits and prioritize compounds for further characterization and optimization. bmglabtech.comevotec.com
Preclinical Research Models and in Vitro Systems for Bsc2118 Investigation
Development of Cellular Models for Studying BSc2118's Biological Interactions
Cellular models are fundamental tools in preclinical research, offering a controlled environment to study the direct effects of a compound on living cells. angelinipharma.com The investigation of this compound has heavily relied on the development and application of various cellular models to understand its interactions at the cellular level. ashpublications.orgnih.govashpublications.org
Cell Line Selection and Engineering for this compound Studies
A key approach in studying this compound has involved the selection and utilization of established cancer cell lines. These cell lines provide a reproducible and readily available system for high-throughput screening and initial characterization of compound effects. researchgate.net Studies on this compound have utilized cell lines derived from various cancer types, particularly hematological malignancies like multiple myeloma (MM) and mantle cell lymphoma (MCL), as well as solid tumors like melanoma. ashpublications.orgnih.govashpublications.orgresearchgate.net
Specific multiple myeloma cell lines, including OPM-2, U266, and RPMI-8226, have been used to evaluate the effects of this compound on cell viability and apoptosis. ashpublications.orgnih.gov For mantle cell lymphoma, cell lines such as HBL-2, JeKo-1, and Granta-519 have been employed to assess growth inhibition and induction of apoptosis by this compound. ashpublications.orgashpublications.org Melanoma cell lines, such as MeWo and MeWo cis1, have also been utilized to study this compound's impact on cell cycle progression. researchgate.net Furthermore, this compound's effect on the viability of a panel of 22 tumor cell lines has been characterized. researchgate.net
These cell lines serve as models to investigate dose- and time-dependent responses to this compound, providing crucial data on its potency against different cancer types. ashpublications.orgnih.govashpublications.org
Primary Cell Cultures in this compound Research
In addition to established cell lines, primary cell cultures have been utilized to provide a more physiologically relevant model for this compound investigation. Primary cells are isolated directly from tissues and can better recapitulate the heterogeneity and characteristics of cells in their native environment compared to continuous cell lines. crownbio.com
Studies on this compound have included the use of primary multiple myeloma cells obtained from bone marrow aspirates of patients. nih.gov These primary MM cells were exposed to this compound to evaluate its growth inhibitory and apoptotic effects, providing insights into the compound's potential activity in a more clinically relevant setting. nih.gov The use of primary human fibroblasts has also been reported in studies investigating the effects of proteasome inhibition. researchgate.net Furthermore, normal peripheral blood mononuclear cells (PBMNC) have been used to assess the toxicity profile of this compound, suggesting a potential broad therapeutic range. nih.gov
Organoid and Tissue Culture Models for this compound Efficacy and Selectivity Profiling
Organoid and tissue culture models represent more complex in vitro systems that aim to mimic the three-dimensional structure and cellular interactions of native tissues or organs. crownbio.comnih.gov These models can provide a more accurate representation of the tumor microenvironment and cellular responses compared to traditional two-dimensional cell cultures. crownbio.com
While the provided search results extensively discuss the use of cell lines and primary cells for this compound research, the direct application of organoid models specifically for this compound efficacy and selectivity profiling is not explicitly detailed in the top search snippets. However, organoid models are recognized as valuable preclinical tools for assessing biomarker-driven drug responses and improving the translational relevance between preclinical studies and human trials. crownbio.com They can recapitulate key features of parental tumors, including cellular composition and heterogeneity. nih.govnih.gov
Tissue culture in a broader sense, encompassing the maintenance and study of tissues ex vivo, has been employed in various biological investigations. nih.goviaea.org While not specifically linked to this compound in the provided snippets concerning efficacy and selectivity, tissue culture techniques are foundational in preparing primary cells and potentially developing more complex 3D models.
Given the information, while organoids are a relevant advanced model in preclinical research crownbio.comnih.gov, their specific application with this compound is not prominently featured in the immediate search results. Research on this compound has primarily focused on cell lines and primary cells to date.
Advanced In Vitro Assays for Characterizing this compound's Mechanism of Action
To understand how this compound exerts its effects, various advanced in vitro assays have been employed to characterize its mechanism of action. These assays delve into the molecular and cellular pathways influenced by the compound.
A key aspect of this compound's mechanism of action is its role as a proteasome inhibitor. ashpublications.orgnih.govnih.gov In vitro proteasome activity assays, specifically targeting the chymotrypsin-like activity of the 20S proteasome, have been conducted using a fluorescent substrate (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin, Suc-LLVY-AMC). ashpublications.orgoup.com These assays have demonstrated a dose-dependent inhibition of proteasome activity by this compound in both cell lysates and isolated proteasomes. ashpublications.orgnih.govashpublications.orgoup.com The reversibility of this compound-induced proteasome inhibition has also been assessed using dilution and dialysis assays. oup.com
Cell viability and cytotoxicity assays, such as the MTT assay and crystal violet staining, have been widely used to quantify the effect of this compound on cell growth and survival in various cancer cell lines and primary cells. ashpublications.orgnih.govresearchgate.net
Apoptosis induction by this compound has been characterized using assays like the Annexin V assay, which detects externalized phosphatidylserine (B164497) as a marker of early apoptosis. ashpublications.orgnih.gov
Cell cycle analysis using flow cytometry has been performed to determine the impact of this compound on cell cycle progression, revealing a G2-M arrest in sensitive cell lines. nih.govashpublications.orgresearchgate.net
Western blot analysis has been utilized to assess the protein levels of key signaling molecules and proteasome substrates affected by this compound, including NF-κB subunits (p65), p21, p27, cyclin D1, ubiquitinated proteins, and HIF-1α/HIF-2α. ashpublications.orgnih.govnih.govashpublications.orgnih.gov These studies have shown that this compound inhibits NF-κB activation, increases p21 levels, degrades cyclin D1, and leads to the accumulation of ubiquitinated proteins and HIF-1α/HIF-2α. ashpublications.orgnih.govnih.govashpublications.orgnih.gov
Enzyme-linked immunosorbent assays (ELISA) or similar transcription factor assays have been used to analyze the activity of transcription factors like NF-κB following this compound treatment. ashpublications.orgnih.gov
Furthermore, studies have investigated the effect of this compound on angiogenesis in vitro using endothelial cell lines like hCMEC/D3, assessing cell proliferation and tube formation. nih.govsemanticscholar.org
These diverse in vitro assays collectively provide a comprehensive picture of this compound's mechanism of action, highlighting its role as a proteasome inhibitor and its downstream effects on cell survival, cell cycle, apoptosis, and key signaling pathways.
Here is a summary of some key in vitro findings for this compound:
| Cell Type | Assay | Key Finding | Citation |
| Multiple Myeloma Cell Lines (OPM-2, U266) | MTT Assay | Dose- and time-dependent reduction in cell viability; IC50 values reported. | ashpublications.org |
| Multiple Myeloma Cell Lines (OPM-2, U266) | Annexin V Assay | Dose-dependent induction of apoptosis. | ashpublications.org |
| Multiple Myeloma Cell Lines & Primary Cells | MTT Assay | Dose-dependent growth inhibitory effects. | nih.gov |
| Multiple Myeloma Cell Lines & Primary Cells | Annexin V Assay | Dose-dependent apoptosis induction. | nih.gov |
| Multiple Myeloma Cell Lines | Cell Cycle Analysis | Significant G2-M cell cycle arrest. | nih.gov |
| Multiple Myeloma & MCL Cells | Proteasome Activity Assay | Significant dose-dependent inhibition of intracellular chymotrypsin-like activity. | ashpublications.orgnih.govashpublications.org |
| Multiple Myeloma Cell Lines | Western Blot (p21) | Increase in intracellular p21 levels. | nih.gov |
| Multiple Myeloma Cell Lines | Transcription Factor Assay (NF-κB) | Inhibition of NF-κB activation. | ashpublications.orgnih.gov |
| Mantle Cell Lymphoma Cell Lines (HBL-2, JeKo-1, Granta-519) | Cell Viability Assay | Time- and dose-dependent growth inhibition. | ashpublications.orgashpublications.org |
| Mantle Cell Lymphoma Cell Lines | Apoptosis Induction | Induction of apoptosis. | ashpublications.orgashpublications.org |
| Mantle Cell Lymphoma Cell Lines | Cell Cycle Analysis | Time- and dose-dependent cell cycle arrest in G2/M phase. | ashpublications.org |
| Mantle Cell Lymphoma Cell Lines | Western Blot (Cyclin D1, p21) | Degradation of cyclin D1 and stabilization of p21. | ashpublications.org |
| Melanoma Cell Lines (MeWo, MeWo cis1) | Cell Cycle Analysis | G2-M arrest. | researchgate.net |
| Endothelial Cells (hCMEC/D3) | Cell Proliferation & Tube Formation | Prevents LDL-mediated anti-angiogenesis and induces tube formation. | nih.govsemanticscholar.org |
| Isolated 20S Proteasomes | Proteasome Activity Assay | Inhibition of chymotrypsin-like activity. | oup.com |
Structure Based Design and Optimization Strategies for Bsc2118 Derivatives
Rational Design Principles for Modifying BSc2118
Rational design in medicinal chemistry involves the iterative process of designing new molecules based on a detailed understanding of how a compound interacts with its biological target. For this compound, a proteasome inhibitor, this would involve leveraging knowledge of the proteasome's three-dimensional structure, particularly its active sites where this compound binds guidetopharmacology.org. By understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the proteasome, modifications to the this compound structure can be proposed to strengthen favorable interactions or mitigate unfavorable ones, thereby improving binding affinity and potentially selectivity. This approach is fundamental to optimizing the biological activity and physicochemical properties of lead compounds.
Scaffold Hopping and Bioisosteric Replacement in this compound Analogues
Scaffold hopping and bioisosteric replacement are two rational design techniques used to generate chemical diversity and potentially improve the properties of a lead compound. Bioisosteric replacement involves substituting a functional group or atom within the this compound structure with another that has similar physical or chemical properties, aiming to maintain or improve biological activity while potentially altering properties like metabolic stability or toxicity. For example, replacing a labile functional group with a more stable bioisostere could enhance the compound's half-life.
Fragment-Based Drug Discovery (FBDD) Applied to this compound
Fragment-Based Drug Discovery (FBDD) is an approach that starts with screening small molecular fragments (typically < 300 Da) that bind weakly to the target protein. These fragments are then grown or linked together to create higher-affinity lead compounds. FBDD offers advantages in exploring chemical space efficiently. Applying FBDD to the proteasome target relevant to this compound would involve identifying small fragments that bind to different regions within or near the active sites of the proteasome guidetopharmacology.org. Structural information, such as the X-ray crystallography data showing this compound interacting with the 20S proteasome guidetopharmacology.org, would be invaluable in guiding fragment selection and subsequent growth or linking strategies. By identifying fragments that bind to adjacent subsites of the proteasome, medicinal chemists could design compounds that link these fragments, potentially resulting in novel, high-affinity inhibitors structurally related to or distinct from this compound. However, specific published research detailing the application of FBDD to the discovery or optimization of this compound derivatives was not found in the conducted search.
Computational Modeling for this compound Optimization
Computational modeling, or in silico methods, plays an increasingly vital role in modern drug discovery and optimization by providing insights into molecular interactions and predicting properties. These methods can complement experimental studies and accelerate the design process.
In Silico Screening and Virtual Libraries of this compound Derivatives
In silico screening involves using computational techniques to search large databases or virtual libraries of chemical compounds for potential drug candidates. Virtual libraries are collections of computationally enumerated chemical structures that may or may not have been physically synthesized. For this compound optimization, virtual libraries containing numerous structural variations of this compound could be generated by exploring different substituents or modifications at various positions. These virtual libraries could then be screened in silico against the known or modeled structure of the proteasome guidetopharmacology.org using techniques like molecular docking to predict how strongly each compound might bind. This allows for the rapid evaluation of a vast number of potential derivatives, prioritizing the most promising ones for synthesis and experimental testing. While the general principles of in silico screening and virtual libraries are well-established, specific published studies detailing the creation and screening of virtual libraries of this compound derivatives were not identified in the search.
Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR) for this compound
Pharmacophore modeling aims to identify the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged regions) of a molecule that are necessary for it to bind to a specific biological target. A pharmacophore model for this compound's interaction with the proteasome could be derived from its bound conformation in the proteasome active site guidetopharmacology.org or from a series of active this compound analogues. This model could then be used to search databases for new compounds possessing similar features or to guide the design of novel derivatives with the correct spatial arrangement of interaction points.
Quantitative Structure-Activity Relationships (QSAR) involve developing mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological activity. For this compound derivatives, a QSAR model could be built using a set of synthesized analogues with known proteasome inhibitory activity. By analyzing how variations in structural descriptors (e.g., molecular weight, lipophilicity, electronic properties) affect potency, the QSAR model could predict the activity of new, unsynthesized derivatives and provide insights into which structural modifications are likely to improve activity. While QSAR is a powerful theoretical tool in drug design, specific published QSAR studies focused on this compound derivatives were not found in the search results.
Combinatorial Chemistry Approaches to this compound Library Generation
Combinatorial chemistry is a synthetic methodology that allows for the rapid parallel synthesis of large libraries of structurally related compounds. This approach is highly valuable for exploring the structure-activity relationship (SAR) around a lead compound by generating a diverse set of analogues. For this compound, combinatorial chemistry could be employed to synthesize libraries where different parts of the molecule are systematically varied using a set of building blocks. For example, if this compound contains a peptide-like backbone and specific side chains, combinatorial chemistry could be used to synthesize libraries with variations in the amino acid residues or modifications to the terminal groups. This allows for the rapid generation of a large number of derivatives that can then be screened for improved proteasome inhibitory activity. While combinatorial chemistry is a widely used technique in drug discovery, specific published examples of combinatorial libraries generated based on the this compound structure were not identified in the conducted search.
Table: In Vitro Cell Viability of Myeloma and Lymphoma Cell Lines Treated with this compound
| Cell Line | IC50 at 48 hours (nM) |
| OPM-2 (MM) | 52 |
| U266 (MM) | 65 |
| RPMI-S (MM) | 287 |
| HBL-2 (MCL) | 82 |
| JeKo-1 (MCL) | 130 |
| Granta-519 (MCL) | 262 |
Data extracted from search result nih.gov. MM: Multiple Myeloma, MCL: Mantle Cell Lymphoma.
Future Directions and Emerging Research Avenues for Bsc2118
Integration of Artificial Intelligence and Machine Learning in BSc2118 Discovery and Development
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research and development. For a compound like this compound, these computational tools offer multifaceted opportunities to accelerate and refine its development trajectory. While specific applications of AI to this compound have not yet been detailed in published literature, the broader trends in drug discovery suggest significant potential.
Furthermore, AI can play a crucial role in optimizing the structure of existing drugs. For complex modalities like proteolysis-targeting chimeras (PROTACs), which utilize the ubiquitin-proteasome system, AI algorithms can help in the rational design of their components to improve efficacy. xiahepublishing.commdpi.com In the context of this compound, ML algorithms could be employed to analyze its structure-activity relationship (SAR), providing insights into modifications that could enhance its inhibitory effects on the proteasome.
Potential Applications of AI/ML in this compound Research:
| Application Area | Description | Potential Impact on this compound |
|---|---|---|
| Lead Optimization | Using generative models to design novel analogs of this compound with enhanced properties such as increased potency, selectivity, or improved pharmacokinetic profiles. | Development of more effective and safer second-generation this compound-based therapeutics. |
| Virtual Screening | Employing ML models to screen large compound databases to identify molecules with similar mechanisms of action or that could be used in combination therapies with this compound. | Accelerated discovery of synergistic drug combinations and new chemical scaffolds for proteasome inhibition. |
| Target Deconvolution | Utilizing AI to analyze cellular response data to better understand the full spectrum of molecular targets affected by this compound, beyond the proteasome. | Identification of novel mechanisms of action and potential new therapeutic indications. |
| Biomarker Discovery | Analyzing clinical and preclinical data to identify biomarkers that predict patient response to this compound, facilitating a personalized medicine approach. | Improved patient stratification for clinical trials and targeted therapeutic use. |
Novel Target Identification and Validation for this compound Application
While this compound is known to target the proteasome, future research will likely focus on identifying and validating novel molecular targets to expand its therapeutic applications and overcome potential resistance mechanisms. The ubiquitin-proteasome system (UPS) is a complex network of proteins, and targeting different components of this pathway is a promising strategy in cancer therapy. nih.govnih.gov
A key area of interest is the targeting of deubiquitinases (DUBs) associated with the proteasome, such as USP14 and UCHL5. nih.gov Inhibiting these enzymes offers an alternative mechanism to shut down proteasome function, which could be effective in cancers that have developed resistance to direct proteasome inhibitors. nih.gov Future studies could explore whether this compound or its derivatives have activity against specific DUBs or other components of the UPS.
Moreover, identifying novel targets can be guided by understanding the mechanisms of resistance to current proteasome inhibitors. For example, some cancer cells may adapt to proteasome inhibition by upregulating alternative protein degradation pathways. Research into these adaptive mechanisms could reveal new targets for combination therapies with this compound. The identification of novel targets is also crucial for expanding the use of proteasome inhibitors beyond oncology, such as in neurodegenerative diseases where protein aggregation is a key pathological feature. mdpi.com
Potential Novel Targets for this compound and its Analogs:
| Target Class | Specific Examples | Rationale for Targeting |
|---|---|---|
| Deubiquitinases (DUBs) | USP14, UCHL5, Rpn11 | Offers an alternative mechanism of proteasome inhibition, potentially overcoming resistance to existing drugs. |
| Ubiquitin Ligases (E3s) | MDM2, CRBN | Targeting specific E3 ligases could provide a more selective approach to modulating protein degradation in cancer cells. |
| Proteasome-Associated Proteins | Rpn13 | A novel agent, RA190, targeting Rpn13 has shown anti-myeloma activity, suggesting the potential of targeting other proteasome-associated proteins. researchgate.net |
| Stress Response Pathways | Heat Shock Proteins (e.g., HSP70, HSP90) | Cancer cells are often under increased proteotoxic stress, making them vulnerable to inhibitors of the cellular stress response. |
Green Chemistry and Sustainable Synthesis in Future this compound Research
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of drug synthesis. This involves designing chemical processes that minimize waste, use less hazardous substances, and are more energy-efficient. nih.gov For a complex molecule like this compound, applying green chemistry principles to its synthesis would be a significant step towards sustainable pharmaceutical production.
Future research in this area could focus on developing novel synthetic routes for this compound that utilize environmentally benign solvents, renewable starting materials, and catalytic reactions to improve atom economy. mdpi.com For instance, enzymatic catalysis could be explored as an alternative to traditional chemical reagents for certain steps in the synthesis, potentially leading to higher selectivity and less waste.
The development of sustainable synthetic methodologies is not only environmentally responsible but can also lead to more efficient and cost-effective production processes. As this compound moves through the development pipeline, the implementation of green chemistry principles will be crucial for its long-term viability as a therapeutic agent.
Principles of Green Chemistry Applicable to this compound Synthesis:
| Principle | Description | Potential Application to this compound Synthesis |
|---|---|---|
| Waste Prevention | Designing syntheses to produce minimal waste. | Optimizing reaction conditions to maximize yield and reduce byproducts. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Utilizing catalytic reactions that are highly selective and efficient. |
| Use of Safer Solvents and Auxiliaries | Minimizing the use of hazardous solvents and separation agents. | Exploring the use of water, supercritical fluids, or ionic liquids as alternative reaction media. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Developing catalytic systems that operate under mild conditions. |
| Use of Renewable Feedstocks | Using raw materials that are derived from renewable sources. | Investigating the use of bio-based starting materials for the synthesis of key intermediates. |
Collaborative Research Initiatives and Data Sharing in this compound Studies
The complexity of modern drug discovery and development necessitates a collaborative approach. Future research on this compound will benefit significantly from collaborative initiatives that bring together academic researchers, pharmaceutical companies, and clinical investigators. Such collaborations can facilitate the sharing of resources, expertise, and data, ultimately accelerating the translation of preclinical findings into clinical applications.
Platforms and networks that foster open data sharing and collaborative research are becoming increasingly common in the biomedical sciences. Initiatives like the Aligning Science Across Parkinson's (ASAP) Collaborative Research Network provide a model for how such collaborations can be structured to advance research on specific diseases. michaeljfox.org A similar collaborative framework focused on proteasome inhibitors or multiple myeloma could greatly benefit the development of this compound.
Data sharing is a critical component of these collaborations. The open sharing of preclinical and clinical data related to this compound would enable researchers to conduct meta-analyses, validate findings, and develop new hypotheses. This transparent approach can help to avoid duplication of effort and ensure that the broader research community can build upon previous discoveries.
Potential Collaborative Initiatives for this compound Research:
| Initiative Type | Key Stakeholders | Objectives |
|---|---|---|
| Public-Private Partnerships | Academic institutions, pharmaceutical companies, government funding agencies. | To jointly fund and conduct preclinical and clinical research on this compound, sharing risks and rewards. |
| Investigator-Initiated Trial Networks | Clinical researchers from multiple institutions. | To design and conduct clinical trials to evaluate the efficacy of this compound in various patient populations. |
| Open Data Platforms | Research consortia, data science organizations. | To create centralized repositories for sharing genomic, proteomic, and clinical data from this compound studies. |
| Cross-Disciplinary Research Consortia | Chemists, biologists, clinicians, computational scientists. | To tackle complex research questions related to this compound's mechanism of action, resistance, and novel applications. |
Q & A
How can I design a rigorous experimental protocol to assess BSc2118's efficacy as a proteasome inhibitor in vitro and in vivo?
Basic Research Question
Methodological Answer :
- Dose-response curves : Test this compound across a logarithmic concentration range (e.g., 10 nM–1 mM) to identify IC50 values and saturation points. Use SDS-PAGE/Western blotting to quantify proteasome inhibition, as described in .
- Control groups : Include vehicle controls (e.g., DMSO) and positive controls (e.g., bortezomib) to validate assay specificity.
- Reproducibility : Triplicate experiments with blinded analysis to minimize bias. Document protocols in lab notebooks for replication (required by and ) .
- In vivo validation : Administer this compound intraperitoneally (30–60 mg/kg) in murine models, monitoring weight loss and hematological parameters to assess toxicity .
How should I resolve contradictory data on this compound's concentration-dependent effects on cell proliferation?
Advanced Research Question
Methodological Answer :
- Replicate experiments : Ensure consistency in cell culture conditions (e.g., passage number, media composition) and assay timing. shows BrdU+ trends vary between MeWo and MeWocis1 cells, suggesting cell-line specificity .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance of non-monotonic responses (e.g., BrdU+ reduction at 50 nM vs. rebound at 1 µM) .
- Mechanistic follow-up : Use flow cytometry to correlate proliferation changes with cell-cycle arrest (G1/S phase) or apoptosis (Annexin V/PI staining).
What strategies ensure ethical integrity when publishing this compound-related findings?
Basic Research Question
Methodological Answer :
- Data transparency : Report all experimental parameters (e.g., compound purity, solvent concentrations) in the main manuscript or supplementary materials, per .
- Avoid selective reporting : Disclose negative results (e.g., lack of efficacy in certain models) to prevent publication bias.
- Attribution : Cite prior work on proteasome inhibitors (e.g., bortezomib studies) and acknowledge funding sources in the "Acknowledgments" section .
How can I formulate a hypothesis-driven research question for studying this compound’s neuroprotective effects?
Basic Research Question
Methodological Answer :
- FINER criteria : Ensure the question is Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does this compound attenuate ischemic brain damage via HIF1A-mediated angioneurogenesis?” .
- PICO framework : Define Population (e.g., murine stroke models), Intervention (this compound dosing), Comparison (vehicle/sham controls), and Outcome (infarct volume reduction) .
What analytical methods are optimal for interpreting contradictory proteomic data in this compound-treated cells?
Advanced Research Question
Methodological Answer :
- Pathway enrichment analysis : Use tools like STRING or DAVID to identify overrepresented pathways (e.g., ubiquitination, apoptosis) and reconcile discrepancies.
- Multi-omics integration : Cross-validate proteomic data with transcriptomic (RNA-seq) or metabolomic (LC-MS) datasets to confirm mechanistic insights .
- Principal contradiction analysis : Identify dominant biological processes (e.g., HIF1A upregulation vs. proteasome inhibition) driving observed outcomes, as per .
How do I validate this compound’s stability and irreversibility as a protease inhibitor?
Advanced Research Question
Methodological Answer :
- Kinetic assays : Perform time-course experiments (0–72 hrs) with dilution steps to test irreversible binding. shows sustained inhibition post-dilution .
- Mass spectrometry : Confirm covalent modification of proteasome subunits by this compound using tryptic digests and peptide sequencing.
- Thermal shift assays : Measure protein melting temperature (Tm) shifts to assess compound-target binding stability.
What are best practices for synthesizing this compound-related findings into a cohesive literature review?
Basic Research Question
Methodological Answer :
- Database selection : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., “this compound AND (proteasome inhibitor OR neuroprotection)”) .
- Critical appraisal : Evaluate study quality via JAMA criteria (e.g., blinding, sample size). Differentiate primary (e.g., in vivo efficacy studies) vs. secondary sources (reviews on proteasome inhibitors) .
- Gap identification : Highlight underexplored areas (e.g., this compound’s pharmacokinetics in non-murine models).
How should I address potential biases in this compound’s preclinical toxicity assessments?
Advanced Research Question
Methodological Answer :
- Blinded scoring : Use independent observers to grade histological outcomes (e.g., leukopenia in ) .
- Species-specific considerations : Test this compound in alternative models (e.g., zebrafish) to confirm toxicity profiles.
- Dose optimization : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to refine dosing regimens and minimize off-target effects .
What methodologies support the integration of this compound research into multi-disciplinary studies?
Advanced Research Question
Methodological Answer :
- Collaborative frameworks : Partner with computational biologists for molecular docking simulations to predict this compound’s binding affinity to proteasome subunits.
- Mixed-methods design : Combine quantitative proteomics with qualitative interviews of clinicians to assess translational potential .
- Data sharing : Deposit raw datasets in repositories like Figshare or Zenodo, adhering to FAIR principles .
How can I ensure reproducibility when replicating this compound’s in vitro assays?
Basic Research Question
Methodological Answer :
- Standardized protocols : Follow ’s guidelines for detailed method sections, including batch numbers of reagents and equipment calibration .
- Inter-lab validation : Share protocols with collaborators for cross-validation. Use ’s parameters (e.g., 20S proteasome activity assays at 1 mM this compound) as a benchmark .
- Metadata documentation : Record environmental variables (e.g., CO2 levels, humidity) affecting cell culture outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
